7-Nitroindole

Overview

Description

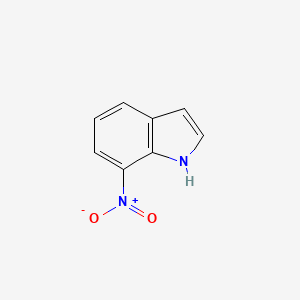

7-Nitroindole (C₈H₆N₂O₂, CAS 6960-42-5) is a nitro-substituted indole derivative characterized by a nitro group (-NO₂) at the 7th position of the indole heterocyclic ring. It exists as a yellow to orange crystalline powder with a molecular weight of 162.15 g/mol and a pKa of 6.10, indicating weak basicity . The compound's planar aromatic structure and electron-withdrawing nitro group make it highly reactive in electrophilic substitution and reduction reactions .

Preparation Methods

Preparation Methods of 7-Nitroindole

Several methods have been developed for the synthesis of this compound, each with distinct advantages and challenges. Below are the primary methods identified in the literature.

Direct Nitration of Indoline

One of the straightforward approaches involves the direct nitration of sodium 1-acetylindoline-2-sulfonate using acetyl nitrate, followed by hydrolysis:

Step 1: Synthesize sodium 1-acetylindoline-2-sulfonate by reacting indole with sodium bisulfite and acetic anhydride.

Step 2: Nitrate the compound using acetyl nitrate.

Step 3: Hydrolyze the nitrated product with sodium hydroxide to yield this compound.

This method is notable for its relatively simple process and high yield without employing highly toxic substances.

Fischer Method

The Fischer method utilizes o-nitroaniline as a precursor, which is converted through several steps involving o-nitrophenylhydrazine:

Step 1: React o-nitroaniline to form o-nitrophenylhydrazine.

Step 2: Subject this intermediate to further reactions that ultimately lead to the formation of this compound.

While this method has historical significance, it is less favored for industrial applications due to its complexity and low yields.

Alternative Method Using Dinitrotoluene

Another approach involves using 2,3-dinitrotoluene, which reacts with N,N-dimethylformamide dimethyl acetal:

Step 1: React 2,3-dinitrotoluene with N,N-dimethylformamide dimethyl acetal to form β-dimethylamino-2,3-dinitrostyrene.

Step 2: Treat this product with aqueous ammonia under heat and pressure.

This method has limitations due to the low availability of starting materials and harsh reaction conditions, resulting in low yields (approximately 25 mol%) and requiring severe reaction conditions.

Synthesis via Formylation and Oxidation

A more recent method involves synthesizing tert-butyl this compound-3-carboxylate from this compound through a three-step process:

Step A: React this compound with phosphorus oxychloride in N,N-dimethylformamide to produce this compound-3-formaldehyde.

Step B: Oxidize this aldehyde using potassium permanganate in tetrahydrofuran to yield this compound-3-carboxylic acid.

Step C: Esterify the carboxylic acid using thionyl chloride in tert-butanol to obtain tert-butyl this compound-3-carboxylate.

This method provides a high-efficiency synthesis route for derivatives of this compound.

Comparison of Preparation Methods

The following table summarizes the key aspects of each preparation method for this compound:

| Method | Starting Material | Key Steps | Yield | Toxicity Level |

|---|---|---|---|---|

| Direct Nitration | Sodium 1-acetylindoline-2-sulfonate | Nitration with acetyl nitrate, hydrolysis | High | Low |

| Fischer Method | o-Nitroaniline | Multiple steps involving hydrazine | Low | Moderate |

| Dinitrotoluene Reaction | Dinitrotoluene | Reaction with dimethylformamide | Low (25%) | High |

| Formylation and Oxidation | This compound | Formylation, oxidation, esterification | High | Moderate |

Chemical Reactions Analysis

Nitration of 1-Acylindoline-2-Sulfonate Salts

The most efficient synthesis involves nitration of sodium 1-acylindoline-2-sulfonate using acetyl nitrate (AcONO₂) as a nitrating agent. This method achieves regioselective nitration at the 7-position, avoiding the 5-position nitration observed with traditional methods using fuming HNO₃.

Reaction Pathway :

- Nitration :

- Hydrolysis :

Key Advantages :

- Yields up to 97% under optimized conditions .

- Avoids formation of 5-nitro isomers common in other methods .

Photolysis to Deoxyribonolactone

7-Nitroindole derivatives act as photochemical precursors for generating 2'-deoxyribonolactone , a DNA lesion. Upon UV irradiation (350 nm), the nitro group undergoes intramolecular H-abstraction, forming a radical intermediate that cleaves to release 7-nitrosoindole and deoxyribonolactone .

Mechanism :

Applications :

Thiocarbamate Photolysis

5-Bromo-7-nitroindoline-S-thiocarbamates undergo photolysis (350 nm) to form 7-nitrosoindoline and disulfides. The reaction involves radical fragmentation:

Reaction :

Key Findings :

DNA Polymerase Incorporation

This compound deoxyribonucleoside (d(7-Ni)) is incorporated into oligonucleotides by Klenow fragment (exo⁻) polymerase. Despite its non-canonical structure, d(7-Ni) shows:

- Base-pairing flexibility : Binds weakly to all four natural bases (A, T, C, G).

- Kinetics : Similar incorporation rates opposite natural bases .

Table 1: Primer Extension Efficiency with d(7-Ni)

| Template Base | Incorporation Efficiency (%) |

|---|---|

| A | 98 ± 2 |

| T | 95 ± 3 |

| C | 92 ± 4 |

| G | 89 ± 5 |

Intermediate for Pharmaceuticals

This compound serves as a precursor for synthesizing:

- Protein kinase inhibitors (e.g., antitumor agents).

- Factor Xa inhibitors (anticoagulants).

- Subtype-selective COX inhibitors (anti-inflammatory drugs) .

Example Reaction : Synthesis of IMPDH Inhibitors

Key Features :

- High regioselectivity in coupling reactions.

- Compatibility with cross-coupling catalysts (e.g., Pd, Au) .

Comparative Reactivity of Nitroindole Isomers

This compound exhibits distinct reactivity compared to isomers like 3-nitroindole:

Table 2: Reactivity Comparison

| Property | This compound | 3-Nitroindole |

|---|---|---|

| Photolysis Efficiency | High (quantitative yield) | Moderate (~60% yield) |

| Enzymatic Incorporation | Flexible base pairing | Preferential binding to G |

| Thermal Stability | Stable up to 150°C | Decomposes above 100°C |

Environmental and Analytical Relevance

This compound derivatives are used in environmental monitoring to detect pollutants via fluorescence quenching. Its nitro group reacts selectively with heavy metals (e.g., Hg²⁺, Pb²⁺), enabling sensor development .

Scientific Research Applications

Neuroscience Research

7-Nitroindole is extensively used in neuroscience to study neurotransmitter systems, particularly serotonin receptors. Its role as a selective serotonin receptor modulator makes it valuable for understanding mood disorders and developing new antidepressant therapies.

- Case Study : Research has shown that this compound can influence serotonin receptor activity, providing insights into its potential as a therapeutic agent for depression and anxiety disorders .

Pharmaceutical Development

The compound is explored as a lead compound in the development of novel antidepressants and anxiolytics. Its unique chemical structure allows for modifications that enhance pharmacological properties.

- Data Table: Potential Drug Targets of this compound

| Target Protein | Mechanism of Action | Reference |

|---|---|---|

| Serotonin Receptors | Modulation of receptor activity | |

| Fructose 1,6-bisphosphatase | Inhibition leading to altered metabolic pathways | |

| Factor Xa | Anticoagulant effects |

Fluorescent Probes

This compound is utilized in the development of fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes non-invasively, facilitating real-time studies of dynamic biological systems.

- Application Example : In studies involving cellular signaling pathways, this compound-based probes have been employed to track changes in intracellular calcium levels, enhancing our understanding of cellular responses to stimuli .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing various complex organic compounds. Its reactivity makes it a crucial building block in pharmaceutical chemistry.

- Synthesis Pathway : The compound can be transformed into various derivatives that exhibit enhanced biological activity, thus broadening its application scope in drug development .

Environmental Monitoring

The compound is also applied in assessing environmental pollutants, particularly in water quality testing. Its ability to react with specific contaminants makes it useful for detecting harmful substances in aquatic environments.

Mechanism of Action

The mechanism of action of 7-Nitroindole involves its interaction with specific molecular targets and pathways. One notable mechanism is its ability to inhibit neuronal nitric oxide synthase, an enzyme responsible for the production of nitric oxide in neuronal tissues. By inhibiting this enzyme, this compound can modulate various physiological processes, including neurotransmission and inflammation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of nitroindoles are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Chemical Reactivity and Stability

- Reduction Reactions: this compound is reduced to 7-aminoindole under H₂, a pathway less efficient in 5-Nitroindole due to steric hindrance .

- DNA Interactions : this compound destabilizes DNA duplexes more severely (ΔTm = -15.2°C) than 5-Nitroindole (ΔTm = -7.5°C), impacting its utility in nucleic acid probes .

- Thermal Stability : Derivatives like Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate exhibit enhanced stability due to electron-withdrawing ester groups, unlike unmodified this compound .

Key Research Findings

Substituent Position Dictates Bioactivity : Nitro group placement (e.g., 5 vs. 7 positions) alters molecular interactions with biological targets. For example, this compound's neuroprotection is absent in 5-Nitroindole .

Halogen-Nitro Synergy: Chlorine at position 7 (7-Chloro-5-nitroindole) enhances electrophilicity, improving binding to microbial enzymes compared to non-halogenated analogs .

Methyl Substitution Advantages : 1-Methyl-7-nitroindole's N-methyl group reduces metabolic degradation, increasing its half-life in pharmacological studies .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| This compound | 162.15 | 150–152 | Low in water |

| 5-Nitroindole | 162.15 | 142–144 | Moderate in DMSO |

| 7-Chloro-5-nitroindole | 197.59 | 165–167 | Low in water |

Biological Activity

7-Nitroindole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neurobiology, pharmacology, and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by a nitro group at the 7-position of the indole ring. Its molecular formula is , and it has been identified as a hybridization analog of the base cytosine. The presence of the nitro group significantly influences its biological properties.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase (NOS) : Research indicates that this compound acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which plays a critical role in the regulation of neurotransmission and neuroinflammation. This inhibition can lead to reduced levels of nitric oxide (NO), a signaling molecule implicated in various pathophysiological conditions .

- Neuroprotective Effects : this compound has shown potential neuroprotective effects against oxidative stress and excitotoxicity in neuronal cells. Studies suggest that it can mitigate damage from reactive oxygen species (ROS) and enhance cell survival under stressful conditions .

- Modulation of Neurotransmitter Systems : The compound has been reported to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its neuroprotective effects. It can scavenge free radicals and reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.

Anti-Inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing the activation of microglia, the immune cells in the brain. This activity is particularly relevant in conditions such as Alzheimer's disease and multiple sclerosis, where inflammation plays a pivotal role .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy against pathogens like Staphylococcus aureus suggests potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Study : A study demonstrated that this compound protects against glutamate-induced toxicity in primary cortical neurons by inhibiting nNOS activity, leading to decreased NO production and reduced neuronal death .

- Inflammation Model : In an animal model of neuroinflammation, administration of this compound resulted in reduced levels of TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : In vitro tests showed that this compound exhibited antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 20 to 40 μM against various bacterial strains .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-nitroindole to improve yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nitration of indole derivatives under controlled conditions. Key variables include reaction temperature, nitrating agent (e.g., nitric acid/sulfuric acid mixtures), and solvent choice. For example, Hughes et al. (1938) achieved moderate yields using a mixed-acid system, but modern approaches may substitute solvents like acetic anhydride to reduce side reactions . Researchers should perform kinetic studies to identify optimal reagent ratios and monitor progress via TLC or HPLC. Purity can be enhanced through recrystallization (e.g., using ethanol/water) or column chromatography with silica gel .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : UV-Vis spectroscopy can confirm the π→π* transitions of the nitro group (e.g., absorption peaks near 270–300 nm). FT-IR is critical for identifying nitro stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹). NMR (¹H and ¹³C) resolves regioselectivity: the nitro group at the 7-position deshields adjacent protons (e.g., H-6 and H-8 in ¹H NMR) . Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 162 (C₈H₆N₂O₂). Cross-referencing with computational methods like DFT (e.g., Kanimozhi & Arjunan, 2021) validates vibrational assignments .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : Purity ≥95% is standard for in vitro assays. HPLC with a C18 column and UV detection at 254 nm is recommended, using acetonitrile/water gradients. Residual solvents (e.g., DMSO) should be quantified via GC-MS and kept below ICH guidelines (e.g., <5000 ppm). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% . For biological studies, endotoxin levels must also be assessed using LAL assays .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity in this compound derivative synthesis?

- Methodological Answer : Conflicting reports on electrophilic substitution patterns (e.g., C-3 vs. C-5 reactivity) may arise from solvent polarity or catalyst effects. Computational studies (DFT) can map electron density distributions to predict reactive sites. For example, Kanimozhi & Arjunan (2021) showed that the nitro group’s electron-withdrawing effect directs electrophiles to the C-5 position in polar solvents . Experimental validation requires kinetic isotope effects or Hammett plots to compare substituent influences .

Q. How do solvent and temperature variations affect the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Tautomerism (e.g., indole vs. nitro-indolenine forms) can be probed via variable-temperature NMR. In DMSO-d₆, downfield shifts of NH protons at higher temperatures suggest tautomeric interconversion. UV-Vis spectroscopy in aprotic solvents (e.g., acetonitrile) may reveal isosbestic points indicative of equilibrium. Computational studies (DFT) provide activation energies for tautomerization, which correlate with solvent dielectric constants .

Q. What strategies resolve discrepancies in reported crystallographic data for this compound complexes?

- Methodological Answer : Discrepancies in bond lengths or angles may stem from crystallization conditions (e.g., solvent evaporation rates) or X-ray radiation damage. Redetermination under controlled humidity/temperature is advised. Pair distribution function (PDF) analysis can assess bulk vs. single-crystal structures. Cross-validate with spectroscopic for example, IR nitro stretches should align with crystallographic nitro-group geometry .

Q. How can this compound be functionalized for use in multicomponent reactions, and what are the steric/electronic limitations?

- Methodological Answer : Suzuki-Miyaura coupling at C-3 requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, but the nitro group may inhibit transmetallation. Alternatives include Ullmann coupling with CuI/ligand systems. Steric hindrance at C-2/C-7 can be mitigated using bulky directing groups (e.g., SEM-protected indoles). Monitor reaction progress via LC-MS and optimize using DoE (Design of Experiments) .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting bioactivity data for this compound derivatives across studies?

- Methodological Answer : Normalize data to positive/negative controls (e.g., IC₅₀ values for kinase inhibitors). Assess assay conditions: cell line variability, incubation times, and compound solubility (e.g., DMSO concentration ≤0.1%). Use meta-analysis tools (e.g., RevMan) to compare effect sizes across studies. Structural analogs with consistent SAR (structure-activity relationship) trends can clarify outliers .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate LD₅₀/LC₅₀ with 95% confidence intervals. For in vivo studies, Kaplan-Meier survival analysis and log-rank tests are essential. Address batch effects via mixed-effects models .

Q. Methodological Design

Q. How to design a robust QSAR (Quantitative Structure-Activity Relationship) model for this compound analogs?

- Methodological Answer : Curate a dataset with >50 analogs, ensuring diversity in substituents (e.g., Hammett σ values). Use descriptors like logP, molar refractivity, and HOMO/LUMO energies (DFT-derived). Validate via k-fold cross-validation and external test sets. Tools like MOE or Schrödinger Suite automate descriptor selection and PLS regression .

Properties

IUPAC Name |

7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJGQIVWUKFTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219879 | |

| Record name | Indole, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-42-5 | |

| Record name | 7-Nitroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6960-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.